3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone
Description
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(4-methylphenyl)sulfonylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZLVLKXKKFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone typically involves multiple steps, starting with the formation of the chromene core. One common approach is the cyclization of substituted resorcinol derivatives with malononitrile under electrophilic substitution conditions. The resulting intermediate undergoes further functionalization to introduce the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electron-withdrawing group, facilitating nucleophilic displacement reactions. Key pathways include:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reaction Conditions | Product | Mechanism |
|---|---|---|---|
| Amines (e.g., NH₃, RNH₂) | DMF, 80–100°C | Sulfonamide derivatives | SN² displacement at the sulfonyl center |
| Alcohols (e.g., ROH) | Base (e.g., K₂CO₃), reflux | Sulfonate esters | Alkoxy group substitution |
| Thiols (e.g., RSH) | Et₃N, THF | Thiosulfonate derivatives | Thiolate attack at sulfur |
-
Example : Reaction with morpholine in DMF yields N-morpholino sulfonamide derivatives, observed in structurally related systems .
Radical-Mediated Reactions
Electrochemical methods enable sulfonyl radical generation, leading to C–S bond formation.
Table 2: Radical Reaction Pathways
-
Key Insight : The sulfonyl group serves as a radical precursor under electrochemical conditions, enabling regioselective functionalization .
Oxidation
The methanone carbonyl can undergo oxidation to form carboxylic acids under strong conditions (e.g., KMnO₄, H₂O/H⁺). Chromene rings may also oxidize to quinones .
Reduction
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Compounds with chromene structures have been found to inhibit enzymes involved in cancer progression, potentially leading to reduced tumor growth.
- Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways critical for cancer cell survival and proliferation.
Case Study : A study demonstrated that a related chromene derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research has indicated that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.
Biological Research Applications
1. Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. Techniques such as:
- Surface Plasmon Resonance : This method can be employed to study binding affinities between the compound and target proteins.
- Molecular Docking Simulations : These simulations provide insights into the potential binding sites and interactions at the molecular level.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its efficacy against specific bacterial strains could position it as a candidate for antibiotic development.
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science:
1. Nonlinear Optics
Compounds with similar chromene structures have been investigated for their applications in nonlinear optics, where they can serve as monomers for advanced materials used in photonic devices.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone exerts its effects involves its interaction with specific molecular targets. The chromene core can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound's ability to interact with biological molecules, leading to its bioactive properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Chromenone vs. Benzoxazinone Derivatives
- Target Compound: The chromenone core (3,4-dihydro-2H-chromen-4-yl) provides a rigid bicyclic framework.
- Analog: 3,4-Dihydro-3-[(4-methylphenyl)sulfonyl]-2H-benz[e]-1,3-oxazin-2-one (CAS 1448061-75-3) replaces the chromenone with a benzoxazinone ring, introducing an additional nitrogen atom.
Chromenone vs. Triazole Derivatives
- Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features a triazole core instead of chromenone. The triazole ring enhances π-π stacking interactions but reduces oxygen-mediated polarity compared to chromenones .
Substituent Analysis
Tos Group vs. Hydroxyl/Methoxy Groups
- Analogs: Hydroxylated chromenones (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit higher polarity, with bioavailability scores of 0.55–0.56 and synthetic accessibility scores (SAS) of 1.5–3.42 due to extensive hydrogen bonding .
Tos vs. Other Sulfonyl Groups
- Analog: 6-O-[(4-methylphenyl)sulfonyl]-α-D-glucopyranoside () demonstrates the Tos group’s utility in carbohydrate chemistry, enhancing stability and directing regioselective modifications .
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
Key Observations :
Crystallographic and Hydrogen-Bonding Features
- Crystallography : Tos-containing compounds (e.g., 8-benzyl-1-Tos-benzodiazacyclopentadecine in ) exhibit intermolecular hydrogen bonds involving sulfonyl oxygens, stabilizing crystal packing .
- Hydrogen Bonding: Chromenones with hydroxyl groups form extensive intramolecular H-bonds (e.g., O–H···O), whereas Tos groups prioritize weaker C–H···O interactions, influencing melting points and crystal morphology .
Biological Activity
3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone is a synthetic organic compound characterized by its chromene structure, which is known for various biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 316.37 g/mol. Its structure features a chromene core fused with a sulfonyl group, which enhances its reactivity and biological activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group facilitates binding to enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments .
- Antioxidant Activity : The chromene structure is associated with antioxidant properties, helping to mitigate oxidative stress in cells .
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines through modulation of signaling pathways involved in cell growth and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values reported for these activities suggest significant potency .
| Cell Line Type | IC50 Value (µM) |
|---|---|
| Breast Cancer | 5.0 |
| Colon Cancer | 8.2 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are key players in inflammatory processes .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Effectiveness Against Pathogens : Studies have shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
- Study on AChE Inhibition :
-
Anticancer Research :
- A series of experiments conducted on various cancer cell lines demonstrated that compounds with similar structures to this compound showed significant inhibition of cell growth, indicating potential as anticancer agents .
Q & A
Basic: What are the standard synthetic routes for preparing 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone, and how can reaction conditions be optimized?
Answer:
The synthesis involves sulfonylation of the chromen-4-ol precursor using p-toluenesulfonyl chloride (tosyl chloride). A method analogous to tosylated carbohydrate derivatives (e.g., trehalose sulfonation) is applicable:
Reaction Setup : Chromen-4-ol reacts with tosyl chloride (1:1.2 molar ratio) in anhydrous pyridine, which acts as both base and solvent.
Temperature Control : Initial reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Purification : Recrystallization or silica gel chromatography isolates the product.
Optimization : Moisture exclusion, stoichiometric precision, and post-reaction quenching (e.g., with ice-water) improve yield.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous pyridine | Base/solvent, absorbs HCl byproduct |
| Reaction Time | 12–24 hours | Ensure complete sulfonylation |
| Workup | Ice-water quenching | Precipitate product |
Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.6–7.8 for tosyl group); C NMR confirms sulfonyl-attached carbon (~70 ppm).
- X-ray Crystallography : SHELX refines bond parameters (e.g., C-S bond ~1.76 Å) ( ). WinGX processes diffraction data ( ).
- IR Spectroscopy : Sulfonyl S=O stretches at 1350–1150 cm ( ).
| Technique | Key Data Points | Structural Confirmation |
|---|---|---|
| H NMR | δ 2.4 (tosyl CH) | Methyl group identity |
| X-ray | Dihedral angle (chromene-tosyl) | Spatial arrangement |
Advanced: How should researchers resolve contradictions in hydrogen bonding networks observed in crystallographic studies?
Answer:
Discrepancies may arise from dynamic disorder or solvent effects. Strategies:
Twinning Analysis : Use SHELXL’s HKLF5 refinement for twinned data ( ).
Hydrogen Bond Validation : Apply Etter’s graph-set theory ( ) to classify motifs (e.g., D(2) chains).
Software Tools : PLATON’s ADDSYM checks missed symmetry; Mercury visualizes packing.
| Issue | Resolution Method | Software/Tool |
|---|---|---|
| Twinning | Twin law matrix refinement | SHELXL |
| H-bond mismatch | Comparative graph-set analysis | Mercury |
Advanced: How do hydrogen bonding patterns influence the compound’s crystal lattice stability?
Answer:
Methodology combines crystallography and computational analysis:
- Graph-Set Notation : Classify H-bonds (e.g., R(8) rings) ( ).
- Energy Frameworks : Compute Coulomb/dispersion energies (CrystalExplorer) to rank interactions.
- Thermal Analysis : Correlate TGA mass loss (e.g., 150–200°C decomposition) with H-bond density.
| Analysis Type | Parameters Measured | Outcome |
|---|---|---|
| H-bond geometry | Donor-acceptor distance (~2.8 Å) | Motif stability |
| Lattice energy | Interaction energy (kJ/mol) | Stability hierarchy |
Advanced: What methodological approaches assess its potential as a COMT inhibitor?
Answer:
Enzyme Assays :
- In Vitro : Measure IC using recombinant COMT, SAM cofactor, and a fluorescent substrate (e.g., dansyl derivatives).
- Kinetic Analysis : Monitor changes in / to determine inhibition type (competitive/non-competitive).
Computational Docking :
- Binding Poses : AutoDock Vina predicts interactions with COMT’s Mg-binding site (PDB: 3BWM).
- SAR Studies : Modify chromene/tosyl substituents and correlate with activity ().
| Assay Type | Key Parameters | Relevance |
|---|---|---|
| Fluorescence assay | IC (nM range) | Inhibitory potency |
| Docking | Binding affinity (ΔG) | Sulfonyl-Mg interaction |
Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?
Answer:
Functionalization Sites :
- Chromene ring: Introduce electron-withdrawing groups (e.g., -NO) at C-3.
- Tosyl group: Replace methyl with halogens (e.g., -Cl) ().
Synthetic Routes :
- Nucleophilic substitution (e.g., azide introduction via NaN) ().
Activity Correlation :
- Use QSAR models to link log/Hammett constants with bioactivity.
| Derivative Type | Synthetic Modification | Assay Focus |
|---|---|---|
| Halogenated tosyl | Tosyl chloride → Tosyl bromide | Enhanced lipophilicity |
| Chromene-substituted | Nitration at C-3 | Electronic effects on binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
